1-Amino-3-methoxyimidazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-methoxyimidazolidin-2-one hydrochloride is an organic compound with the molecular formula C₄H₁₀ClN₃O₂ and a molecular weight of 167.59 g/mol . It is a derivative of imidazolidine, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is typically found in a powdered form and is used in various scientific research applications .
Preparation Methods
The synthesis of 1-Amino-3-methoxyimidazolidin-2-one hydrochloride involves several steps. One common method includes the reaction of 1-amino-3-methoxyimidazolidin-2-one with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield .
Chemical Reactions Analysis
1-Amino-3-methoxyimidazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-3-methoxyimidazolidin-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Amino-3-methoxyimidazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-3-methoxyimidazolidin-2-one hydrochloride can be compared with other similar compounds, such as:
- 1-Amino-3-methylimidazolidin-2-one hydrochloride
- 1-Amino-3-ethoxyimidazolidin-2-one hydrochloride
- 1-Amino-3-propoxyimidazolidin-2-one hydrochloride
These compounds share a similar imidazolidine core structure but differ in their substituents, which can lead to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-amino-3-methoxyimidazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.ClH/c1-9-7-3-2-6(5)4(7)8;/h2-3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAHTTDUJIEKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCN(C1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.